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Compound of Interest |

2-((4-
Compound Name:
Fluorophenoxy)methyl)pyrrolidine

CAS No.: 883541-89-7

\ J

Introduction & Chemical Profile[1][2][3][4][5][6][7][8]
[9]

2-((4-Fluorophenoxy)methyl)pyrrolidine is a versatile chiral scaffold derived from prolinol. It

combines the conformational rigidity of the pyrrolidine ring with a lipophilic, metabolically robust
4-fluorophenoxy side chain.

In drug discovery, this motif is a "privileged structure,” frequently serving as a core
pharmacophore for Monoamine Transporter Inhibitors (SSRIs/SNRIs) and Sodium Channel
Blockers. The fluorine substitution at the para-position of the phenoxy ring blocks metabolic
hydroxylation (CYP450 oxidation), significantly extending the in vivo half-life of derived
compounds.

Physicochemical Properties (Calculated)
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Property Value Relevance
Molecular Formula C11H14FNO Core composition
Molecular Weight 195.24 g/mol Fragment-based drug design
CNS penetration (Blood-Brain
LogP ~2.3 ]
Barrier)
pKa (Conj.[1] Acid) ~9.5 Basic center for salt formation
o Enantiopure synthesis is
Chirality (S)or (R) -
critical
N ) High-vacuum distillation
Boiling Point ~110°C (0.5 mmHg)

required

Synthesis Protocol: Preparation of the Building
Block

While 4-F-PMP is commercially available, in-house preparation is often required to ensure high
enantiomeric excess (ee) or to introduce isotopic labels. The Mitsunobu Coupling is the
preferred method over Williamson ether synthesis to prevent racemization at the chiral center.

Method A: Mitsunobu Coupling (High Fidelity)

Reaction Logic: This protocol couples N-Boc-(S)-prolinol with 4-fluorophenol using DIAD/PPhs.
The Boc group protects the amine, preventing side reactions. The reaction proceeds with
retention of configuration at the prolinol carbon (since the bond breaks at the hydroxyl oxygen,
not the chiral center), but care must be taken to avoid S_N2 inversion if the activation
mechanism shifts.

Materials:
¢ (S)-N-Boc-2-hydroxymethylpyrrolidine (1.0 eq)

e 4-Fluorophenol (1.2 eq)

o Triphenylphosphine (PPhs) (1.5 eq)
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» Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

e Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure:

o Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon.

 Dissolution: Dissolve (S)-N-Boc-prolinol (10 mmol, 2.01 g) and PPhs (15 mmol, 3.93 g) in
anhydrous THF (100 mL). Cool to 0°C.[2][3]

e Addition: Add 4-fluorophenol (12 mmol, 1.34 g) in one portion.

e Coupling: Add DIAD (15 mmol, 2.95 mL) dropwise over 20 minutes. Critical: Maintain internal
temp < 5°C to minimize hydrazine byproducts.

¢ Reaction: Allow to warm to room temperature (RT) and stir for 16 hours. Monitor by TLC
(Hexane/EtOAc 4:1).

o Workup: Concentrate THF under reduced pressure. Triturate the residue with cold
EtzO/Hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the white solid.

o Deprotection: Dissolve the filtrate (crude Boc-intermediate) in DCM (20 mL) and add TFA (5
mL). Stir for 2 hours at RT.

« [solation: Basify with sat. NaHCOs to pH 10. Extract with DCM (3x). Dry over Na=SOa4 and
concentrate.

 Purification: Kugelrohr distillation (0.5 mmHg, 110°C) or Flash Chromatography
(DCM/MeOH/NHs 95:4:1).

Yield: 75-85% | ee: >98%

Application Note: Synthesis of CNS-Active Analogs

The primary utility of 4-F-PMP is as a nucleophilic building block for constructing SNRI
(Serotonin-Norepinephrine Reuptake Inhibitor) analogs. The secondary amine allows for
modular attachment of "tail" groups (aryl-alkyl chains) that determine receptor selectivity.
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Workflow: N-Alkylation for Library Generation

The following protocol describes coupling 4-F-PMP with a gamma-chloro-aryl ketone, a
common motif in psychoactive drug synthesis.

Protocol:
» Reagents: 4-F-PMP (1.0 eq), Aryl-alkyl-halide (1.1 eq), K2COs (2.0 eq), Kl (0.1 eq, catalyst).

o Solvent: Acetonitrile (MeCN) or DMF.

e Procedure:

[¢]

Suspend 4-F-PMP and base in MeCN.

o

Add the alkyl halide.[4][3]

o

Heat to 60°C for 12 hours.

[¢]

Note: If the alkyl halide is sterically hindered, switch to microwave irradiation (100°C, 30
min).

 Purification: The resulting tertiary amine is often an oil. Convert to the HCI or Oxalate salt for
crystallization and stability testing.

DOT Visualization: Synthesis & Application Workflow
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Figure 1: Synthetic workflow from commodity starting materials to the 4-F-PMP building block
and its downstream applications.
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Structural Activity Relationship (SAR) Logic[5]

Why use 2-((4-Fluorophenoxy)methyl)pyrrolidine specifically? The choice is governed by
three specific medicinal chemistry principles:

e The Fluorine Scan (Metabolic Blocking):

o The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond. Placing fluorine at the
para-position of the phenoxy ring prevents metabolic attack by Cytochrome P450
enzymes, which typically hydroxylate this position to tag the molecule for excretion.

o Result: Increased half-life (
) and oral bioavailability.
o Conformational Restriction:

o The pyrrolidine ring locks the nitrogen lone pair and the ether side chain into a specific
spatial arrangement. Unlike flexible diethyl-amine analogs, this reduces the entropic
penalty of binding to the target protein (e.g., SERT transporter).

» Basicity Modulation:

o The ether oxygen acts as a weak inductive withdrawer, slightly lowering the pKa of the
pyrrolidine nitrogen compared to an all-carbon analog. This fine-tunes the ratio of ionized
vs. unionized drug at physiological pH (7.4), optimizing Blood-Brain Barrier (BBB)
permeability.

DOT Visualization: SAR Interaction Map
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Figure 2: Structure-Activity Relationship (SAR) breakdown of the 4-F-PMP scaffold.

Troubleshooting & Optimization

Issue

Probable Cause

Corrective Action

Low Yield (Mitsunobu)

Steric hindrance or moisture.

Ensure reagents are strictly
anhydrous. Add DIAD very
slowly at 0°C.

Racemization

Reaction temperature too high.

Keep coupling < 5°C. Avoid
strong bases if using

alternative alkylation methods.

Formation of Hydrazine

Excess DIAD/PPhs not

removed.

Use polymer-supported PPhs
for easier workup, or rigorous
trituration with Et2O/Hexane.

Poor Solubility

Free base is lipophilic.

Convert to Hydrochloride or
Tartrate salt for better water

solubility during bio-assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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